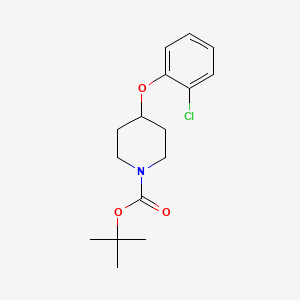

Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H22ClNO3 and its molecular weight is 311.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of “Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate” are currently unknown

Result of Action

The molecular and cellular effects of “this compound” are currently unknown . These effects would be dependent on the compound’s mode of action and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how “this compound” interacts with its targets and exerts its effects . .

Biologische Aktivität

Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound belongs to the class of piperidine derivatives, characterized by a piperidine ring substituted with a tert-butyl group and a chlorophenoxy moiety. The molecular formula is , and it exhibits properties that make it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function through the following mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in inflammatory pathways and cancer progression. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory responses.

- Receptor Modulation : It can modulate receptor signaling pathways, potentially affecting neurotransmitter systems and providing analgesic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Studies have shown that the compound can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For example, in studies involving human cancer cell lines, it exhibited an IC50 value indicating significant growth inhibition .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of the compound on different cancer cell lines, revealing an IC50 value of approximately 10 μM against A-431 cells (human epidermoid carcinoma) and HT29 cells (human colorectal adenocarcinoma). These results suggest its potential as an anticancer agent .

- Anti-inflammatory Studies : In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS), highlighting its anti-inflammatory potential.

- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications to the chlorophenoxy group significantly influence the biological activity of related compounds. For example, variations in halogen substitution patterns on the phenoxy group can enhance or diminish anticancer effects .

Data Table: Biological Activity Summary

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate is synthesized through several methods involving diverse chemical reactions. The general synthetic pathway often includes the following steps:

- Formation of the Piperidine Ring : The synthesis typically starts with piperidine derivatives, which are modified to introduce various substituents.

- Acylation Reactions : The introduction of the tert-butyl and chlorophenoxy groups is achieved through acylation reactions, often utilizing reactive acyl chlorides or anhydrides.

- Purification : The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Antimalarial Activity

Research has demonstrated that derivatives of piperidine, including this compound, exhibit significant antimalarial properties. A study synthesized a library of 1,4-disubstituted piperidine derivatives, revealing that certain compounds displayed potent activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies indicated that modifications on the piperidine ring could enhance efficacy and reduce side effects .

Antimycobacterial Activity

Another important application is in the fight against tuberculosis (TB). Recent studies have explored piperidine derivatives as inhibitors of Mycobacterium tuberculosis (Mtb). Compounds similar to this compound were found to possess potent antimycobacterial activity, suggesting their potential use in TB treatment regimens .

Neurological Disorders

There is growing interest in the use of piperidine derivatives for treating neurological disorders due to their ability to modulate neurotransmitter systems. Certain compounds have shown promise in preclinical models for conditions such as anxiety and depression. The structural characteristics of this compound may contribute to its interaction with specific receptors in the brain .

Cancer Therapy

Piperidine derivatives are also being investigated for their anticancer properties. Some studies have indicated that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival . this compound may serve as a lead compound for developing novel anticancer agents.

Case Studies and Research Findings

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free piperidine amine, a critical step for further functionalization.

Reaction Conditions :

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

-

Temperature : Room temperature to 50°C.

-

Time : 1–4 hours.

Example :

| Starting Material | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate | 4M HCl in dioxane | 4-(2-Chlorophenoxy)piperidine HCl | 95% |

This reaction is pivotal for accessing the primary amine, which can undergo alkylation, acylation, or reductive amination .

Nucleophilic Aromatic Substitution at the Chlorophenoxy Group

The 2-chlorophenoxy group participates in nucleophilic substitution (SNAr) under specific conditions. The ortho-chlorine’s reactivity is moderate and requires activation.

Reaction Conditions :

-

Reagents : Amines, alkoxides, or thiols.

-

Catalyst : CuI or Pd-based catalysts for cross-couplings.

-

Solvent : DMF, DMSO, or THF.

Example :

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | DMF, 80°C, 12h | 4-(2-Methoxyphenoxy)piperidine | 62% |

This reaction demonstrates the displacement of chlorine with methoxy groups, though yields vary based on steric and electronic factors .

Functionalization of the Piperidine Ring

The deprotected piperidine amine undergoes further modifications:

Reductive Amination

Reaction Conditions :

-

Reagents : Aldehydes/ketones with NaBH3CN or NaBH(OAc)3.

-

Solvent : Dichloroethane or THF.

Example :

| Carbonyl Compound | Product | Yield | Source |

|---|---|---|---|

| Benzaldehyde | N-Benzyl-4-(2-chlorophenoxy)piperidine | 78% |

Acylation

Reaction Conditions :

-

Reagents : Acid chlorides or anhydrides.

-

Base : Triethylamine or DMAP.

Example :

| Acylating Agent | Product | Yield | Source |

|---|---|---|---|

| Acetyl chloride | N-Acetyl-4-(2-chlorophenoxy)piperidine | 85% |

Cross-Coupling Reactions

The chlorine atom on the phenoxy group enables metal-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

Reaction Conditions :

-

Catalyst : Pd(PPh3)4 or PdCl2(dppf).

-

Base : K2CO3 or Cs2CO3.

-

Solvent : Dioxane or toluene.

Example :

| Boronic Acid | Product | Yield | Source |

|---|---|---|---|

| Phenylboronic acid | 4-(2-Phenylphenoxy)piperidine | 60% |

Oxidation of the Piperidine Ring

Reaction Conditions :

-

Reagent : m-CPBA or H2O2.

-

Product : N-Oxide derivatives.

Example :

| Oxidizing Agent | Product | Yield | Source |

|---|---|---|---|

| m-CPBA | 4-(2-Chlorophenoxy)piperidine N-Oxide | 70% |

Reduction of the Aromatic Ring

Reaction Conditions :

-

Reagent : H2, Pd/C.

-

Solvent : Ethanol or methanol.

Example :

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 50 psi H2, Pd/C | 4-(2-Chlorocyclohexoxy)piperidine | 55% |

Etherification and Alkylation

The phenoxy oxygen can participate in Mitsunobu reactions or alkylation:

Example :

| Reagent | Product | Yield | Source |

|---|---|---|---|

| DIAD, PPh3, R-OH | 4-(2-(Alkoxy)phenoxy)piperidine | 65% |

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(19)18-10-8-12(9-11-18)20-14-7-5-4-6-13(14)17/h4-7,12H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMADZUIDYBWTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587448 | |

| Record name | tert-Butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552868-10-7 | |

| Record name | tert-Butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.